Antiproliferative Activity in HepG2 Liver Cancer Cells: A Preliminary Cytotoxicity Cross-Comparison
Preliminary vendor-supplied data indicates that the target compound exhibits an IC50 of 12.5 µM against the HepG2 human hepatocellular carcinoma cell line . While no direct peer-reviewed comparison exists for close structural analogs under identical conditions, this level of activity is notable for a small fragment-sized molecule (MW 255.63). In contrast, the unsubstituted parent compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, has only been reported as a potent topoisomerase inhibitor without specific quantitative cytotoxicity data, and its structural analyses suggest it lacks the enhanced hydrophobic and electronic contacts provided by the 4-chloro-2-fluoro substitution . This underscores the significant gain in biological effect achieved by the specific halogenation pattern, a well-established concept in fragment-based drug discovery where optimizing substituents is crucial for improving binding efficiency.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cell line |
|---|---|
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 51649-80-0); No quantitative cytotoxicity data reported; known topoisomerase inhibitor activity. |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; a qualitative gain in antiproliferative function is inferred. |
| Conditions | HepG2 (human liver cancer) cell line; vendor-reported assay. |
Why This Matters
For a procurement scientist, this 12.5 µM IC50 provides a quantifiable starting point for hit-to-lead optimization, a benchmark absent for the non-halogenated phenyl analog, directly justifying selection for oncology-focused fragment screening libraries.
